

Spectroscopic Data Comparison: 1,4-Dibromooctafluorobutane and Alternatives

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Compound of Interest

Compound Name: **1,4-Dibromooctafluorobutane**

Cat. No.: **B1349785**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **1,4-Dibromooctafluorobutane** against two alternative perfluorinated compounds: 1,2-Dibromotetrafluoroethane and Perfluorobutane. The objective is to offer a clear, data-driven comparison to aid in the selection and characterization of these compounds in a laboratory setting. While experimental spectroscopic data for **1,4-Dibromooctafluorobutane** is not readily available in public databases, this guide presents predicted mass spectrometry data alongside experimentally obtained data for the alternatives.

Data Presentation

The following tables summarize the key spectroscopic and physical data for **1,4-Dibromooctafluorobutane** and its comparators.

Table 1: Physical and Chemical Properties

Property	1,4-Dibromo-octafluorobutane	1,2-Dibromo-tetrafluoroethane	Perfluorobutane
Molecular Formula	<chem>C4Br2F8</chem> [1] [2]	<chem>C2Br2F4</chem> [3]	<chem>C4F10</chem> [4]
Molecular Weight	359.84 g/mol [1] [2]	259.823 g/mol [3]	238.03 g/mol [4]
CAS Number	335-48-8 [1] [2]	124-73-2 [3]	355-25-9

Table 2: Mass Spectrometry Data

Compound	Ionization Mode	Key Fragments (m/z) and Adducts	Data Type
1,4-Dibromo-octafluorobutane	N/A	$[M+H]^+$: 358.83118, $[M+Na]^+$: 380.81312, $[M-H]^-$: 356.81662 [5]	Predicted
1,2-Dibromo-tetrafluoroethane	Electron Ionization	Not explicitly listed, but spectrum is available in NIST WebBook [6]	Experimental
Perfluorobutane	GC-MS	Top Peak: 69, 2nd Highest: 119, 3rd Highest: 31 [4]	Experimental

Table 3: Infrared (IR) Spectroscopy Data

Compound	State	Key Absorption Bands (cm ⁻¹)	Data Source
1,4-Dibromo octafluorobutane	Not Available	No experimental data found.	N/A
1,2-Dibromo tetrafluoroethane	Solution (10% CCl ₄ for 5000-1330, 10% CS ₂ for 1330-625)	Spectrum available in NIST WebBook, specific peak values not listed in abstract. [3]	Experimental
Perfluorobutane	Vapor Phase	Spectrum available, specific peak values not listed in abstract. [4]	Experimental

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Sample Preparation:

- Dissolve 5-10 mg of the solid sample or 10-20 μ L of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. The final volume should be approximately 0.5-0.7 mL.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (Typical for a 400 MHz spectrometer):

- Nucleus: ^{19}F
- Frequency: Observe at the appropriate frequency for ^{19}F on the given spectrometer (e.g., ~376 MHz on a 400 MHz instrument).
- Reference: A sealed capillary containing a reference standard such as CFCl_3 (0 ppm) or an external reference can be used.
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 1-5 seconds, depending on the T_1 relaxation times of the fluorine nuclei.
- Number of Scans: 16 to 128 scans, depending on the sample concentration.
- Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all signals are captured, given the large chemical shift range of ^{19}F .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Sample Preparation (for liquids):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of the neat liquid sample onto the center of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty, clean salt plates.
- Place the sample in the spectrometer and acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.

Sample Preparation:

- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
- Ensure the sample is free of non-volatile residues by filtering if necessary.
- Transfer the solution to a GC vial.

Instrumentation and Conditions:

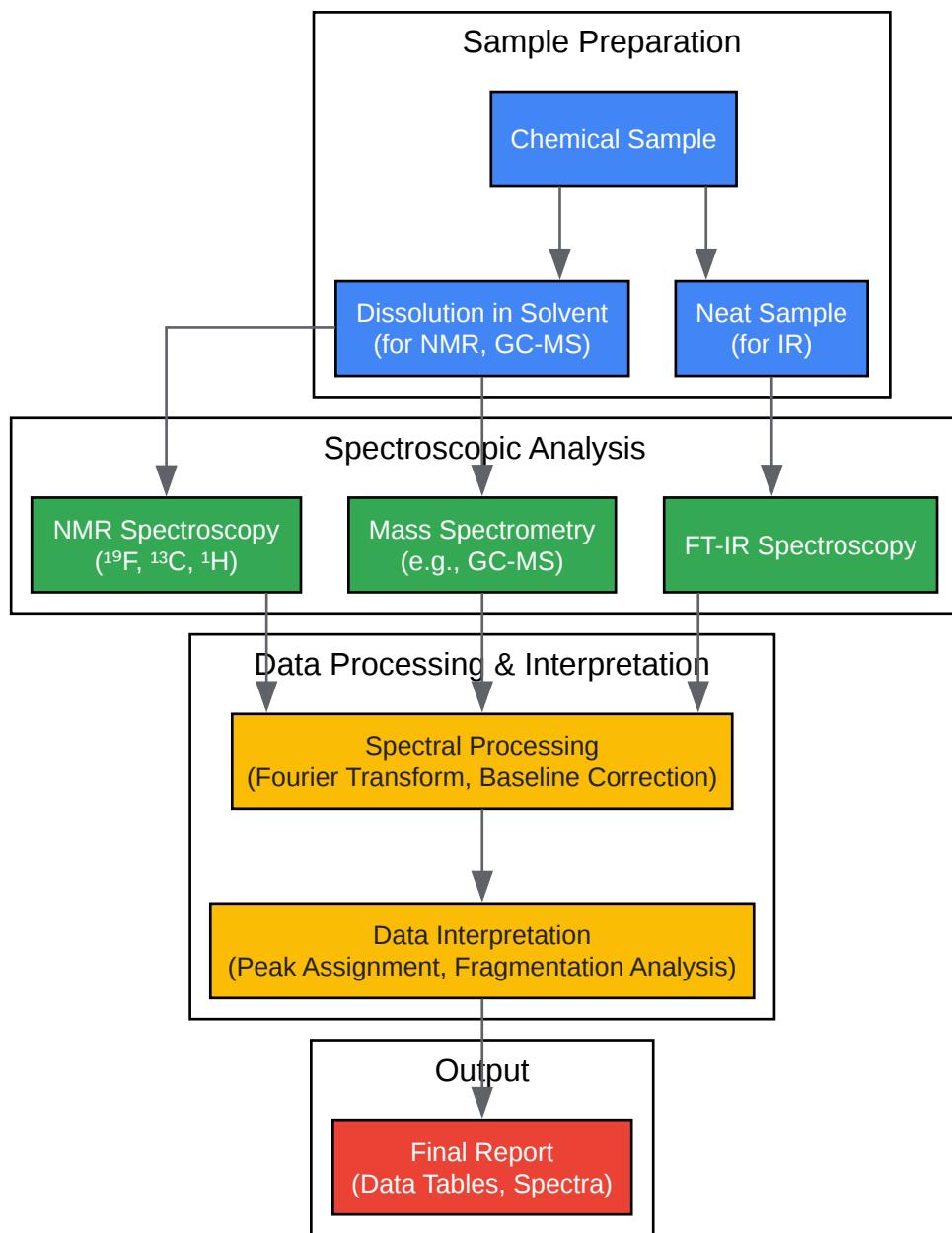
- Gas Chromatograph:
 - Injector: Split/splitless injector, typically operated at a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is commonly used for general-purpose analysis.
 - Oven Program: A temperature ramp is used to elute compounds based on their boiling points. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Mass Spectrometer:
 - Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
 - Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
 - Scan Range: A mass range of m/z 40-500 is typically scanned.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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